Cas no 2187469-53-8 (1-(7-Fluoro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-propen-1-one)

1-(7-Fluoro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-propen-1-one is a fluorinated benzoxazepine derivative characterized by its acryloyl functional group, which enhances reactivity in Michael addition and polymerization reactions. The presence of the fluorine atom at the 7-position improves metabolic stability and bioavailability, making it valuable in medicinal chemistry and pharmaceutical research. The benzoxazepine core contributes to its rigid, heterocyclic structure, facilitating selective binding in biological systems. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors and CNS-targeting agents. Its well-defined chemical properties and synthetic versatility make it a reliable choice for researchers exploring structure-activity relationships in drug discovery.
1-(7-Fluoro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-propen-1-one structure
2187469-53-8 structure
Product name:1-(7-Fluoro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-propen-1-one
CAS No:2187469-53-8
MF:C12H12FNO2
MW:221.227586746216
CID:5409491

1-(7-Fluoro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-propen-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(7-Fluoro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-propen-1-one
    • Inchi: 1S/C12H12FNO2/c1-2-12(15)14-5-6-16-11-4-3-10(13)7-9(11)8-14/h2-4,7H,1,5-6,8H2
    • InChI Key: MWDZFJYPNKSLIE-UHFFFAOYSA-N
    • SMILES: C(N1CC2=CC(F)=CC=C2OCC1)(=O)C=C

Experimental Properties

  • Density: 1.207±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 396.3±42.0 °C(Predicted)
  • pka: -1.00±0.20(Predicted)

1-(7-Fluoro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-propen-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6702205-0.05g
1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)prop-2-en-1-one
2187469-53-8 95.0%
0.05g
$246.0 2025-03-13

Additional information on 1-(7-Fluoro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-propen-1-one

1-(7-Fluoro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-propen-1-one: A Comprehensive Overview

The compound 1-(7-Fluoro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-propen-1-one (CAS No. 2187469-53-8) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities and structural versatility. The presence of the 7-fluoro substituent and the benzoxazepine framework introduces unique electronic and steric properties, making this compound a valuable candidate for further research and development.

Recent studies have highlighted the importance of benzoxazepine derivatives in targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The propenone group attached to the benzoxazepine ring further enhances the molecule's reactivity and bioavailability. This structural feature allows for potential interactions with key biological targets such as kinases, proteases, and transcription factors, which are often implicated in disease pathways.

The synthesis of 1-(7-fluoro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-propen-1-one involves a multi-step process that combines advanced organic synthesis techniques. Researchers have employed strategies such as Suzuki coupling, Stille coupling, and Michael addition to construct the core benzoxazepine framework. The introduction of the 7-fluoro substituent is typically achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution methods, depending on the specific conditions required for optimal yield and purity.

One of the most promising aspects of this compound is its ability to modulate cellular signaling pathways. Preclinical studies have demonstrated that 1-(7-fluoro...) exhibits potent inhibitory activity against several key enzymes involved in cell proliferation and survival. For instance, it has shown remarkable efficacy in inhibiting the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. This makes it a strong candidate for anti-cancer drug development.

In addition to its enzymatic activity, this compound has also been investigated for its potential as a modulator of ion channels. Ion channels play a crucial role in various physiological processes, including neuronal communication and muscle contraction. By targeting specific ion channels such as voltage-gated sodium channels (Nav) or transient receptor potential (TRP) channels, 1-(7-fluoro...) could offer novel therapeutic interventions for conditions like epilepsy, chronic pain, and cardiovascular diseases.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's pharmacokinetic properties. Molecular docking studies have revealed that 1-(7-fluoro...) has excellent binding affinity to several drug transporters and metabolizing enzymes. This suggests that it may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered in vivo.

The development of this compound has also been supported by cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These tools have enabled researchers to confirm the compound's purity and structural integrity at each stage of synthesis. Furthermore, high-resolution mass spectrometry (HRMS) has been instrumental in determining the exact molecular formula and molecular weight of 1-(7-fluoro...)

Looking ahead, there is significant interest in exploring the combination therapy potential of 1-(7-fluoro...) with other bioactive molecules. By leveraging its unique chemical structure and pharmacological properties, researchers aim to develop synergistic drug combinations that enhance efficacy while minimizing adverse effects.

In conclusion, 1-(7-fluoro...) represents a compelling example of how modern medicinal chemistry can harness the power of structural diversity to address unmet medical needs. With its robust pharmacological profile and promising preclinical data, this compound stands at the forefront of innovative drug discovery efforts.

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